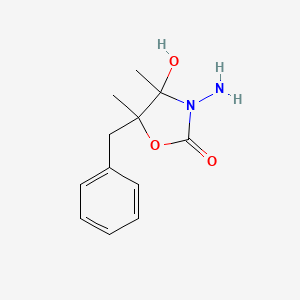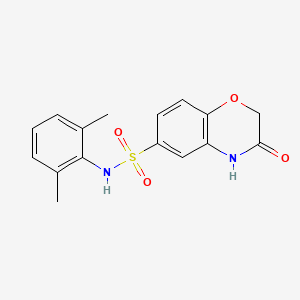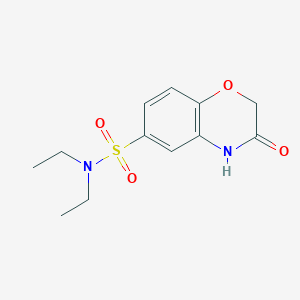![molecular formula C26H28N2O4 B4304504 4,13-dibenzyl-3,4,13-trimethyl-5,12-dioxa-7,10-diazatricyclo[8.3.0.03,7]tridec-1-ene-6,11-dione](/img/structure/B4304504.png)
4,13-dibenzyl-3,4,13-trimethyl-5,12-dioxa-7,10-diazatricyclo[8.3.0.03,7]tridec-1-ene-6,11-dione
Overview
Description
4,13-dibenzyl-3,4,13-trimethyl-5,12-dioxa-7,10-diazatricyclo[8.3.0.03,7]tridec-1-ene-6,11-dione is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its intricate structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,13-dibenzyl-3,4,13-trimethyl-5,12-dioxa-7,10-diazatricyclo[8.3.0.03,7]tridec-1-ene-6,11-dione typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the benzyl and methyl groups. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the tricyclic ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistency and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4,13-dibenzyl-3,4,13-trimethyl-5,12-dioxa-7,10-diazatricyclo[8.3.0.03,7]tridec-1-ene-6,11-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4,13-dibenzyl-3,4,13-trimethyl-5,12-dioxa-7,10-diazatricyclo[8.3.0.03,7]tridec-1-ene-6,11-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,13-dibenzyl-3,4,13-trimethyl-5,12-dioxa-7,10-diazatricyclo[8.3.0.03,7]tridec-1-ene-6,11-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,13-dibenzyl-3,4,13-trimethyl-5,12-dioxa-7,10-diazatricyclo[8.3.0.03,7]tridec-1-ene-6,11-dione: shares similarities with other tricyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific tricyclic structure and the presence of both benzyl and methyl groups. This combination provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
4,13-dibenzyl-3,4,13-trimethyl-5,12-dioxa-7,10-diazatricyclo[8.3.0.03,7]tridec-1-ene-6,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-24(16-19-10-6-4-7-11-19)21-18-25(2)26(3,17-20-12-8-5-9-13-20)32-23(30)28(25)15-14-27(21)22(29)31-24/h4-13,18H,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNIYDDQVPAUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=C3C(OC(=O)N3CCN1C(=O)OC2(C)CC4=CC=CC=C4)(C)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-(3-methoxy-3-oxopropyl)-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate](/img/structure/B4304421.png)
![N-(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]amine](/img/structure/B4304435.png)
![3-bromo-N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B4304445.png)
![N-[1-BENZYL-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]-4-(2-METHYL-2-PROPANYL)BENZAMIDE](/img/structure/B4304461.png)
![N-[1-butyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2,4-dichlorobenzamide](/img/structure/B4304464.png)
![N-[4-benzoyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4304465.png)
![2-(3,4-DIETHOXYBENZYL)-6-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-5-IMINO-5,6-DIHYDRO-7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B4304472.png)

![2-{4-[4,4-DIMETHYL-6-OXO-2-(PYRROLIDIN-1-YL)CYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B4304512.png)
![N-[3-(4-ISOPROPYL-5,5-DIMETHYL-1,3-DIOXAN-2-YL)PHENYL]-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE](/img/structure/B4304519.png)
![2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-PYRROLIDINYL)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B4304523.png)

![ethyl 4,5-dimethyl-2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B4304541.png)

